

# Technical Support Center: Optimizing mRNA Encapsulation with FO-35

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## Compound of Interest

Compound Name: FO-35

Cat. No.: B15601518

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Welcome to the technical support center for troubleshooting low mRNA encapsulation efficiency with the novel ionizable lipid, **FO-35**. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to enhance your lipid nanoparticle (LNP) formulation experiments.

## Frequently Asked Questions (FAQs)

Q1: What is **FO-35** and why is it used for mRNA delivery?

A1: **FO-35** is a novel ionizable cationic lipid that has been developed for use in lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA).<sup>[1][2][3]</sup> It was identified through an artificial intelligence-guided design process to optimize lipid structures for in vivo RNA delivery.<sup>[4][5][6]</sup> With a pKa of 7.67, **FO-35** is designed to be positively charged at an acidic pH, which facilitates the encapsulation of negatively charged mRNA during LNP formation.<sup>[2][3]</sup> At physiological pH, it becomes neutral, which is a key characteristic for reducing toxicity and facilitating the release of mRNA into the cytoplasm of target cells. Studies have shown its effectiveness in delivering mRNA to mouse muscle and nasal mucosa, as well as ferret lungs.<sup>[1][4][5]</sup>

Q2: What is a typical lipid composition for an LNP formulation using **FO-35**?

A2: A standard LNP formulation consists of four main components: an ionizable lipid (like **FO-35**), a helper phospholipid, cholesterol, and a PEGylated lipid.<sup>[7]</sup> These components work together to ensure high mRNA encapsulation efficiency and structural stability of the

nanoparticles.[8] While the exact optimal ratios can depend on the specific mRNA and target application, a common starting point for LNP formulations is a molar ratio that has been established for other ionizable lipids and can be adapted for **FO-35**.

Q3: What are the critical factors that influence mRNA encapsulation efficiency?

A3: Several factors can significantly impact the efficiency of mRNA encapsulation in LNPs. These can be broadly categorized into formulation parameters and process parameters. Key formulation parameters include the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA), the pH of the aqueous buffer, and the concentration of lipids.[9] Important process parameters, especially when using microfluidics, are the total flow rate (TFR) and the flow rate ratio (FRR) of the lipid and mRNA solutions.

## Troubleshooting Guide: Low mRNA Encapsulation Efficiency

This guide provides a structured approach to identifying and resolving common issues leading to low mRNA encapsulation efficiency when using **FO-35**.

### Issue 1: Sub-optimal N/P Ratio

Question: My mRNA encapsulation efficiency is low. Could the N/P ratio be the cause, and how do I optimize it?

Answer: Yes, the N/P ratio is a critical parameter that directly affects the electrostatic interactions between the positively charged **FO-35** lipid and the negatively charged mRNA, which is fundamental for efficient encapsulation.[2] An incorrect N/P ratio can lead to incomplete complexation and, consequently, low encapsulation.

Potential Causes & Solutions:

Potential Cause	Explanation	Recommended Action
N/P Ratio Too Low	Insufficient positively charged FO-35 to neutralize and condense the negatively charged mRNA.	Increase the amount of FO-35 relative to the mRNA. Typical N/P ratios for effective encapsulation range from 3 to 6. <sup>[2]</sup> It is advisable to perform a titration experiment to determine the optimal ratio for your specific mRNA and formulation.
N/P Ratio Too High	While less common for causing low encapsulation, an excessively high N/P ratio can lead to larger particle sizes and potential aggregation, which might indirectly affect the measurement of encapsulation.	If you observe large or aggregated particles, consider reducing the N/P ratio.
Inaccurate Calculation	Errors in calculating the molar amounts of FO-35 or mRNA can lead to an incorrect N/P ratio.	Double-check your calculations. The N/P ratio is the molar ratio of amine groups in the ionizable lipid to the phosphate groups of the RNA cargo. <sup>[2]</sup>

## Issue 2: Incorrect pH of the Aqueous Buffer

Question: I'm using the correct N/P ratio, but my encapsulation efficiency is still poor. Could the pH of my mRNA buffer be the problem?

Answer: Absolutely. The pH of the aqueous buffer in which the mRNA is dissolved is crucial for the protonation of the ionizable lipid, **FO-35**.<sup>[3][5]</sup> For efficient encapsulation, **FO-35** needs to be positively charged to interact with the negatively charged mRNA. This is achieved at a pH below its pKa of 7.67.<sup>[2][3]</sup>

## Potential Causes &amp; Solutions:

Potential Cause	Explanation	Recommended Action
pH is Too High (Neutral or Basic)	If the pH of the aqueous buffer is near or above the pKa of FO-35, the lipid will be neutral or only partially charged, leading to weak electrostatic interactions with the mRNA and poor encapsulation.	The mRNA formulation process should initially be carried out at an acidic pH (typically pH 4) to ensure the ionizable lipid is positively charged.[3] Prepare your mRNA in a citrate or acetate buffer with a pH between 3 and 5.
Incorrect Buffer Preparation	Errors in buffer preparation can result in a different pH than intended.	Always verify the pH of your buffer solution with a calibrated pH meter before use.

### Issue 3: Sub-optimal Microfluidic Mixing Parameters

Question: I am using a microfluidic system to prepare my LNPs, but the encapsulation is not efficient. How do the flow rate parameters affect this?

Answer: Microfluidic mixing parameters, such as the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the lipid (in ethanol) and mRNA (in aqueous buffer) phases, are critical for controlling the nanoprecipitation process and, consequently, the encapsulation efficiency.

## Potential Causes &amp; Solutions:

Parameter	Effect on Encapsulation & LNP Properties	Recommended Optimization Strategy
Total Flow Rate (TFR)	Higher TFRs generally lead to faster mixing, which can result in smaller and more uniform particles. <sup>[1]</sup> Slower mixing can sometimes lead to larger particles and potentially lower encapsulation.	Systematically vary the TFR (e.g., from 2 mL/min to 12 mL/min) while keeping the FRR constant to find the optimal mixing speed for your formulation.
Flow Rate Ratio (FRR)	The FRR (aqueous:organic) influences the rate of ethanol dilution, which triggers the self-assembly of the LNPs. A common starting FRR is 3:1 (aqueous:organic). <sup>[4]</sup> Altering this ratio can impact particle size and encapsulation.	Test different FRRs (e.g., 2:1, 3:1, 4:1) while maintaining a constant TFR.
Lipid Concentration	Higher concentrations of lipids can sometimes lead to larger particles. <sup>[1]</sup> The concentration can also affect the kinetics of encapsulation.	If you are observing issues with particle size or encapsulation, you may need to adjust the total lipid concentration in the ethanol phase.

## Experimental Protocols

### Protocol 1: LNP-mRNA Formulation using Microfluidic Mixing

This protocol describes a general method for preparing LNP-mRNA formulations using a microfluidic device.

Materials:

- **FO-35**, helper phospholipid (e.g., DSPC), Cholesterol, PEG-lipid (e.g., DMG-PEG2000)

- Anhydrous Ethanol
- mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Microfluidic mixing system with a microfluidic chip (e.g., Y-junction)
- Syringe pumps and syringes
- Dialysis cassette (e.g., 20 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Prepare Lipid Stock Solution: Dissolve **FO-35**, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol at the desired molar ratio and concentration.
- Prepare mRNA Solution: Dilute the mRNA stock in the acidic aqueous buffer to the desired concentration.
- Setup Microfluidic System: Prime the microfluidic system according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
- Mixing: Set the desired TFR and FRR on the syringe pumps. Start the pumps to initiate mixing in the microfluidic chip.
- Collection: Discard the initial effluent to ensure a stable flow has been established, then collect the LNP-mRNA dispersion in a sterile tube.
- Dialysis: Transfer the collected LNP dispersion to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 6 hours at 4°C to remove the ethanol and raise the pH.
- Characterization: After dialysis, characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.

## Protocol 2: Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay

This protocol outlines the steps to determine the percentage of mRNA encapsulated within the LNPs.

### Materials:

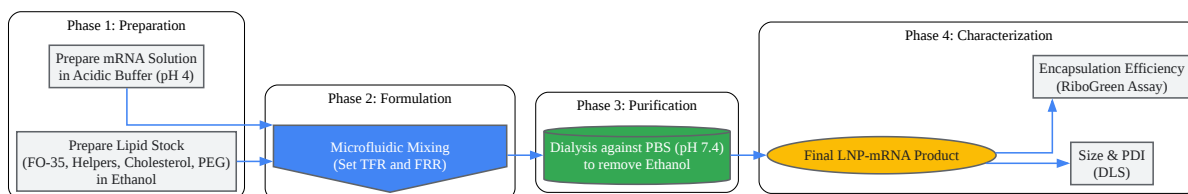
- LNP-mRNA formulation
- Quant-iT™ RiboGreen® RNA Assay Kit or similar
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- 2% Triton X-100 solution
- 96-well microplate (black, flat-bottom)
- Microplate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)

### Procedure:

- Prepare RiboGreen Working Solution: Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions. Protect from light.
- Prepare RNA Standard Curve: Prepare a series of RNA standards of known concentrations in TE buffer.
- Sample Preparation:
  - Total RNA (Lysed LNPs): Dilute the LNP-mRNA sample in TE buffer containing 1% Triton X-100 to disrupt the LNPs and release all the mRNA.
  - Free RNA (Intact LNPs): Dilute the LNP-mRNA sample in TE buffer without Triton X-100.
- Assay:
  - Add the prepared standards and samples to the 96-well plate in duplicate.

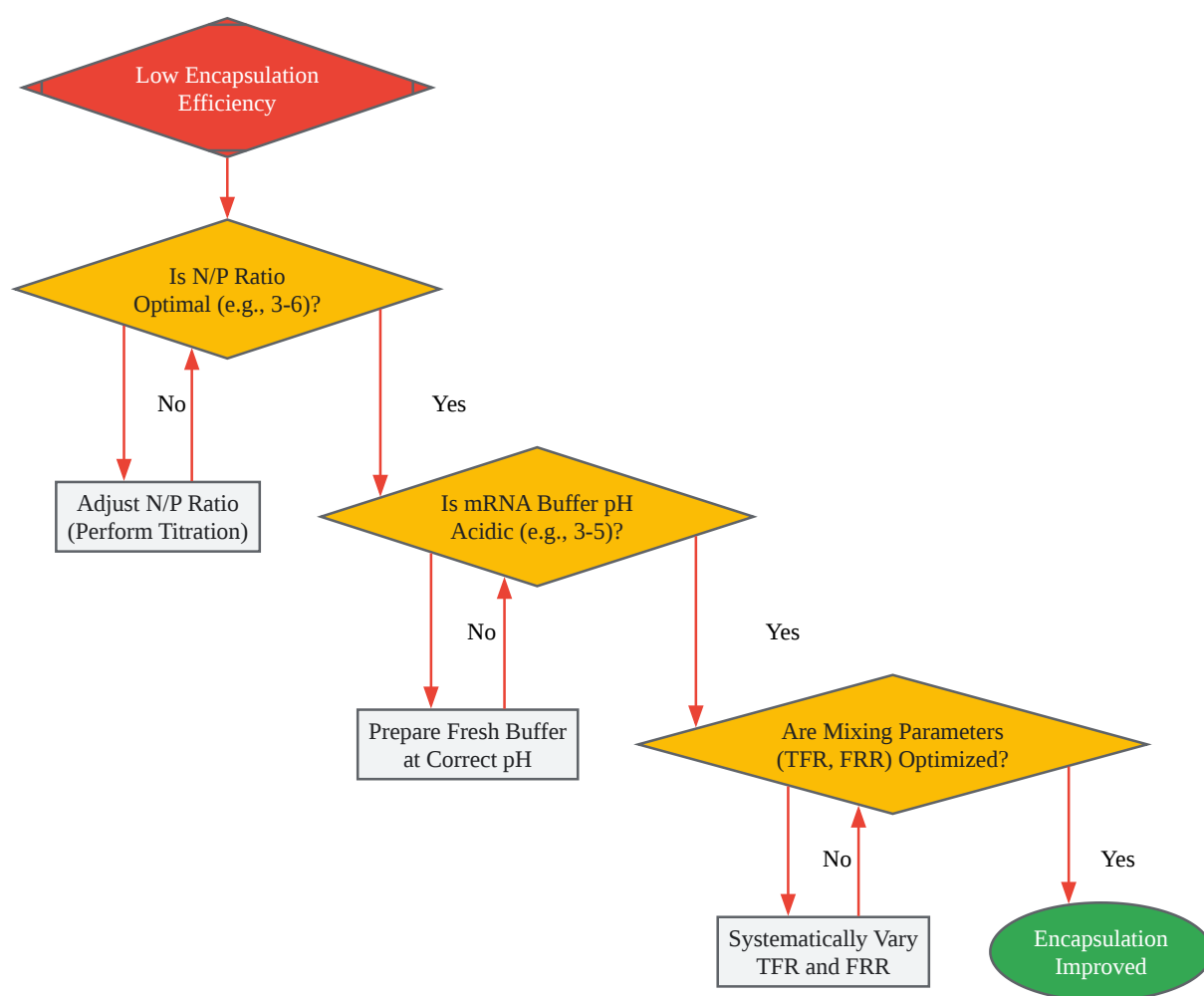
- Add the RiboGreen working solution to all wells.
- Incubate for 5 minutes at room temperature, protected from light.
- Measurement: Measure the fluorescence intensity using the microplate reader.
- Calculation:
  - Determine the RNA concentration of the "Total RNA" and "Free RNA" samples from the standard curve.
  - Calculate the Encapsulation Efficiency (%EE) using the following formula:  $\%EE = [(Total\ RNA - Free\ RNA) / Total\ RNA] \times 100$

## Visualizations



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Caption: Experimental workflow for the formulation and characterization of **FO-35** LNP-mRNA.



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Caption: Troubleshooting decision tree for low mRNA encapsulation efficiency with **FO-35**.

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